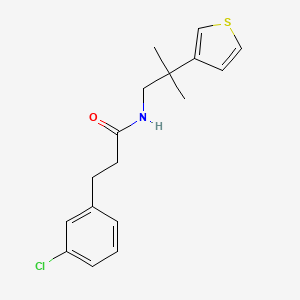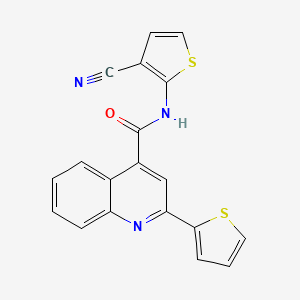
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide is a heterocyclic amide derivative that has been the subject of various studies due to its potential biological activities. Although the exact compound mentioned in the command prompt does not directly appear in the provided papers, there are closely related compounds that have been synthesized and evaluated for their properties and potential applications.
Synthesis Analysis
In the first study, a related compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was synthesized through a N-acylation reaction between 2-aminothiophene-3-carbonitrile and activated 2-(thiophen-2-yl)acetic acid . This process likely shares similarities with the synthesis of the quinoline-4-carboxamide derivatives, suggesting that a similar N-acylation strategy could be employed for the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide.
Molecular Structure Analysis
The molecular structure of the synthesized compound in the first study was characterized using various spectroscopic methods, including FT-IR, 1H and 13C NMR, and single-crystal X-ray crystallography . The crystal packing was found to be stabilized by hydrogen bonds. Computational methods such as density functional theory (DFT) were also used to investigate the compound's structure and interactions with DNA bases . These techniques would be applicable to the analysis of the molecular structure of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide.
Chemical Reactions Analysis
The third paper discusses a photocatalytic system involving a polythiophene-encapsulated bimetallic nano-hybrid material that catalyzes the C(sp2)–H bond activation of anilines to synthesize quinoline carboxylates . This indicates that the quinoline carboxamide derivatives could potentially undergo similar C–H activation reactions under the right conditions, which might be relevant for the chemical reactions analysis of the compound .
Physical and Chemical Properties Analysis
The compound from the first study exhibited moderate antioxidant activity and significant antimicrobial activity against various bacterial strains and yeasts . These biological evaluations suggest that related compounds, such as N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide, may also possess similar properties. The physical properties, such as solubility and stability, can be inferred to some extent from the closely related structures studied in these papers.
科学的研究の応用
Synthesis and Reactivity
The synthesis and reactivity of compounds related to N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide have been explored in various studies. For instance, Aleksandrov et al. (2020) investigated the synthesis of related quinoline derivatives, focusing on the formation of derivatives substituted at the thiophene ring, highlighting the potential for diverse applications in chemical synthesis (Aleksandrov, Zablotskii, & El’chaninov, 2020).
Optical Properties and Applications
The optical properties of quinoline derivatives are of significant interest. Bogza et al. (2018) studied the optical properties of functionally substituted thieno[3,2-c]quinolines, demonstrating their potential use as invisible ink dyes due to their fluorescence quantum yields (Bogza, Rastrepin, Nider, Zheleznova, Stasyuk, Kurowska, Laba, Ulyankin, Domagala, & Fisyuk, 2018).
Biological Activities
Several studies have investigated the biological activities of quinoline derivatives. Khalifa et al. (2015) synthesized novel heterocyclic compounds with significant antioxidant and antimicrobial activities, which could be applied in medical and life sciences applications (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015). Similarly, Ghorab and Alsaid (2015) reported on the anti-breast cancer activity of novel quinoline derivatives (Ghorab & Alsaid, 2015).
Anticancer Evaluation
Othman et al. (2019) focused on the design, synthesis, and anticancer evaluation of substituted thiophene-quinoline derivatives, showing promising results against various human cancer cell lines (Othman, Selim, El-Sayed, Tantawy, Amen, Shimizu, Okauchi, & Kitamura, 2019).
特性
IUPAC Name |
N-(3-cyanothiophen-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11N3OS2/c20-11-12-7-9-25-19(12)22-18(23)14-10-16(17-6-3-8-24-17)21-15-5-2-1-4-13(14)15/h1-10H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJIQKJONZPPBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)NC4=C(C=CS4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


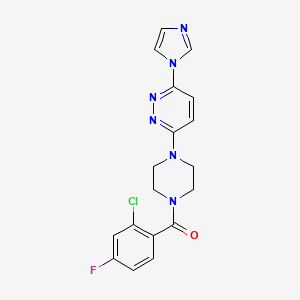
![N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}cyclopropanamine](/img/structure/B3012596.png)
![N-[(1R)-1-(3-Fluorophenyl)ethyl]cyclopropanamine;hydrochloride](/img/structure/B3012597.png)
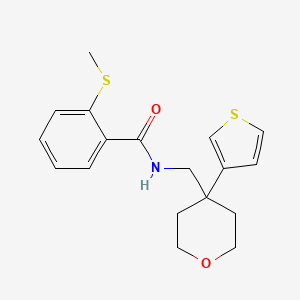
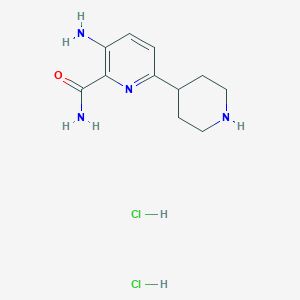


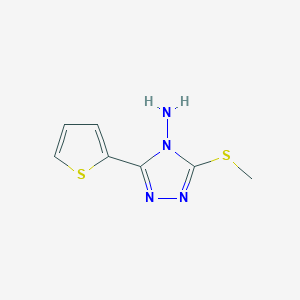
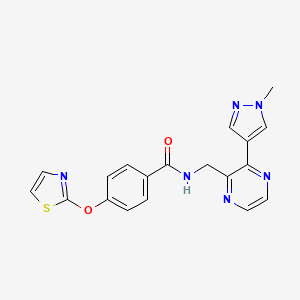

![5-(5-Chloropyrimidin-2-yl)-2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B3012612.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B3012614.png)
